2,4-Di-tert-butylphenyl methyl carbonate
Overview
Description
2,4-Di-tert-butylphenyl methyl carbonate is an organic compound with the molecular formula C16H24O3. It is known for its unique structural features, which include two tert-butyl groups attached to a phenyl ring, and a methyl carbonate group.
Scientific Research Applications
2,4-Di-tert-butylphenyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Safety and Hazards
The safety information for “2,4-Di-tert-butylphenyl methyl carbonate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to “this compound” and similar compounds. One paper discusses the organic synthesis and current understanding of the mechanisms of CFTR modulator drugs . Another paper identifies and evaluates cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit cell growth .
Mode of Action
It is known that similar compounds can inhibit cell growth . This suggests that 2,4-Di-tert-butylphenyl methyl carbonate may interact with cellular targets to disrupt normal cell function, leading to inhibited cell growth.
Biochemical Pathways
Similar compounds have been found to inhibit cell growth , suggesting that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to inhibit cell growth , suggesting that this compound may have a similar effect.
Action Environment
It is known that similar compounds can inhibit cell growth , suggesting that this compound may be sensitive to certain environmental conditions that affect cell growth.
Biochemical Analysis
Biochemical Properties
2,4-Di-tert-butylphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters in the nervous system. Additionally, this compound has been shown to interact with certain biogenic amine G protein-coupled receptors, affecting their signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to inhibit cell growth, particularly in cells exposed to degradation products of phosphite antioxidants . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with monoamine oxidase can alter neurotransmitter levels, impacting cell signaling and gene expression . Furthermore, its effects on biogenic amine receptors can influence cellular metabolism and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in increasing neurotransmitter levels. Additionally, the compound interacts with biogenic amine G protein-coupled receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts, which may have different effects on cellular functions . Long-term exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as increased neurotransmitter levels due to monoamine oxidase inhibition . At higher doses, it can lead to toxic or adverse effects, including significant inhibition of cell growth and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines . Additionally, the compound’s effects on biogenic amine receptors can impact metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular and tissue contexts. Understanding the transport and distribution mechanisms is vital for optimizing its use in experimental and therapeutic settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl methyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylphenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and phenols.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: The methyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phenolic compounds, alcohols, and substituted carbonates, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar antioxidant properties.
2,6-Di-tert-butylphenol: Another phenolic compound with comparable chemical behavior.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product with known biological activities.
Uniqueness: 2,4-Di-tert-butylphenyl methyl carbonate stands out due to its unique combination of tert-butyl groups and a methyl carbonate moiety. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
IUPAC Name |
(2,4-ditert-butylphenyl) methyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZXDUZVJNFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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